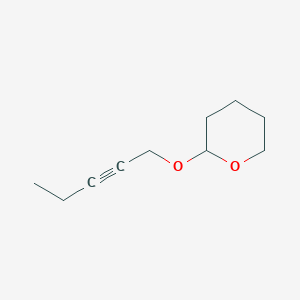![molecular formula C11H21NO5 B8497486 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B8497486.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
Descripción general
Descripción
(S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid is a compound of significant interest in organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The compound’s structure includes a methoxy group and a methyl group attached to a butanoic acid backbone, making it a versatile intermediate in various synthetic pathways.
Métodos De Preparación
The synthesis of (S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid . Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
(S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The methoxy and methyl groups can participate in oxidation and reduction reactions, although these are less common for this compound.
Coupling Reactions: The free amine, once deprotected, can be coupled with other carboxylic acids or activated esters to form amide bonds, which are crucial in peptide synthesis.
Aplicaciones Científicas De Investigación
(S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid finds applications in various fields:
Mecanismo De Acción
The primary mechanism of action for (S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid involves the protection of amine groups. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, such as coupling with carboxylic acids to form amides . This mechanism is crucial in peptide synthesis, where selective protection and deprotection steps are necessary to achieve the desired sequence and structure.
Comparación Con Compuestos Similares
Similar compounds include other Boc-protected amino acids, such as:
(S)-2-(Tert-butoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(S)-2-(Tert-butoxycarbonylamino)-3-methylbutanoic acid: Lacks the methoxy group, making it less versatile in certain synthetic applications.
The uniqueness of (S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H21NO5 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
(2S)-3-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(4,5)16-6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1 |
Clave InChI |
CMDKCNNNIHQNQU-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8497418.png)




![N,N-dimethyl-N-{2-[(4-nitrophenyl)thio]ethyl}amine](/img/structure/B8497444.png)








